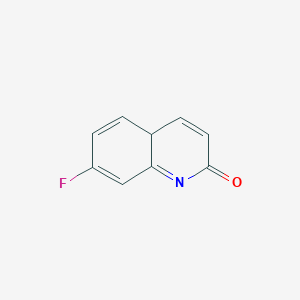

7-fluoro-4aH-quinolin-2-one

Description

Contextualization within the Broader Landscape of Quinoline (B57606) and Quinolinone Derivatives

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its oxidized counterpart, quinolinone, are privileged scaffolds in drug discovery. mdpi.comnih.govresearchgate.net Derivatives of these core structures are found in numerous natural products and have been successfully developed into drugs with a wide range of pharmacological applications, including antibacterial, anticancer, anti-inflammatory, and antimalarial agents. mdpi.comnih.govnih.govnih.gov The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. researchgate.net

The quinolin-2-one (or carbostyril) scaffold, in particular, has garnered significant interest. nih.gov It is isomeric with the 4-quinolone structure and is present in a number of biologically active compounds. nih.govtandfonline.com The continuous exploration of quinolin-2-one derivatives by medicinal chemists underscores their potential in developing new therapeutic agents. nih.gov

Distinctive Structural Features and Potential Research Significance of the 4aH-Quinolin-2-one System

The 4aH-quinolin-2-one system represents a specific tautomeric form of the more commonly encountered 1H-quinolin-2-one. The key structural distinction lies in the position of a hydrogen atom and the resultant electronic arrangement within the heterocyclic ring. In the 4aH tautomer, the hydrogen is located at the 4a position, which is the bridgehead carbon atom where the two rings are fused. This creates a non-aromatic dihydropyridine-like ring fused to the benzene ring.

This structural nuance is significant as it imparts a three-dimensional character to this portion of the molecule, contrasting with the planar nature of the fully aromatic quinoline or the 1H-quinolin-2-one tautomer. The presence of a saturated carbon at the 4a-position introduces a chiral center, meaning that 4aH-quinolin-2-one derivatives can exist as enantiomers. The conformational flexibility of the dihydropyridinone ring could influence how these molecules interact with biological targets, potentially leading to novel pharmacological profiles. The study of such non-planar scaffolds is an area of growing interest in drug design, as they can offer improved solubility and different binding interactions compared to their flat aromatic counterparts.

While specific research on the 4aH-quinolin-2-one scaffold is not as extensive as for its 1H-tautomer, its unique stereochemical and conformational properties suggest it could be a valuable template for the design of new bioactive molecules.

Importance of Fluorine Substitution at Position 7 in Quinolinone Chemical Research

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. mdpi.com The introduction of a fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, due to its high electronegativity, fluorine can alter the electronic properties of a molecule, influencing its acidity (pKa), basicity, and dipole moment, which in turn can affect membrane permeability and binding affinity. mdpi.comnih.gov

Research Findings on 7-fluoro-4aH-quinolin-2-one

As of the latest available literature, specific and detailed research findings focusing exclusively on this compound are limited. However, based on the general principles of medicinal chemistry and the known effects of the structural motifs present in this compound, certain properties and activities can be inferred.

The combination of the non-planar 4aH-quinolin-2-one scaffold and the electronically influential fluorine atom at the 7-position presents a unique chemical entity. The fluorine atom is expected to modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution. These modifications could, in turn, influence its pharmacokinetic profile and its affinity for various biological targets.

Given the broad biological activities associated with quinolinone derivatives, this compound could potentially be investigated for a range of therapeutic applications, including but not limited to, antimicrobial and anticancer activities. The specific stereochemistry of the 4aH-quinolin-2-one core would be a critical factor in any potential biological activity, with different enantiomers likely exhibiting different potencies.

The synthesis of this compound would likely involve multi-step synthetic routes, potentially starting from a suitably substituted aniline (B41778) or through the modification of a pre-formed quinolinone ring system. The introduction of the fluorine at the 7-position could be achieved through various fluorination methodologies.

Due to the limited specific data, the following table provides a general overview of the expected properties of this compound based on the characteristics of its constituent scaffolds.

| Property | General Description | Rationale |

| Physical State | Likely a solid at room temperature. | Similar to many other quinolinone derivatives. |

| Solubility | Expected to have moderate solubility in organic solvents. | Based on the general properties of quinolinone structures. |

| Chirality | Exists as a pair of enantiomers. | Due to the stereocenter at the 4a position. |

| Potential Biological Activity | May exhibit antimicrobial or anticancer properties. | Inferred from the known activities of quinolinone and fluoroquinoline derivatives. mdpi.comnih.gov |

It is important to emphasize that the information in the table above is predictive and awaits experimental validation through dedicated research on this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

7-fluoro-4aH-quinolin-2-one |

InChI |

InChI=1S/C9H6FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H |

InChI Key |

QLGNXCPNBPMVQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=CC21)F |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations in 7 Fluoro 4ah Quinolin 2 One Synthesis

Elucidation of Reaction Pathways for 4aH-Quinolin-2-one Formation

Nucleophilic Addition and Intramolecular Cyclization Mechanisms

The construction of the quinolinone skeleton frequently relies on a sequence of nucleophilic addition followed by an intramolecular cyclization. A classic example is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com In the context of 7-fluoro-4aH-quinolin-2-one, the starting material would likely be an N-(2-acyl-4-fluorophenyl)amide. The reaction proceeds via enolate formation, which then acts as an internal nucleophile, attacking the amide carbonyl. This intramolecular aldol-type condensation leads to a hydroxylated intermediate that, upon dehydration, could form a 4aH-quinolin-2-one species before tautomerizing to the more stable aromatic quinolin-2-one.

Another relevant pathway is the nucleophile-induced intramolecular cyclization of o-alkynylisocyanobenzenes. organic-chemistry.org In this method, the initial attack of a nucleophile (like an alcohol or amine) on the isocyano group triggers a cyclization cascade. organic-chemistry.org For the synthesis of the target molecule, a 4-fluoro-2-alkynyl-isocyanobenzene could undergo such a reaction. The cyclization mechanism involves a 6π electrocyclization, forming a bicyclic intermediate that would subsequently protonate to yield the quinoline (B57606) structure. organic-chemistry.org The presence of the electron-withdrawing fluorine atom at the 7-position would influence the electron density of the aromatic ring, potentially affecting the rate and regioselectivity of the initial nucleophilic attack and the subsequent cyclization step.

Computational studies on similar systems, like the Gould–Jacobs reaction, have shown that the cyclization can proceed through a unimolecular process involving intermediates such as iminoketenes and azetinones, ultimately leading to a quinolin-4(4aH)-one intermediate. conicet.gov.ar A similar pathway, adapted for the 2-quinolone structure, would see the 4aH-quinolin-2-one as a transient species.

Role of Radical Intermediates in Fluorinated Quinolinone Syntheses

Radical-mediated reactions offer powerful alternatives for constructing fluorinated heterocycles. The introduction of fluorine or the formation of the quinolinone ring itself can proceed through radical intermediates. ua.esresearchgate.net For instance, manganese-catalyzed reactions can generate a radical intermediate from an olefin, which is then prone to radical annulation to form a quinolinone derivative. ua.es The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can play a significant role in stabilizing such radical intermediates. ua.es

Photoredox catalysis is a particularly effective method for generating radical intermediates under mild conditions. mdpi.com Reagents like Selectfluor can serve as both a fluorine source and a terminal oxidant, enabling the selective fluorination of C-H bonds via radical pathways. mdpi.com In the context of quinolinone synthesis, a pre-formed quinolinone scaffold could potentially be fluorinated at the C7 position through a radical mechanism. Alternatively, a radical cyclization could be employed to construct the ring system itself. For example, the radical cyclization of a suitably substituted thioamide has been used to synthesize fluorinated tetrahydroquinolines. researchgate.net A similar strategy, starting with a fluorinated aniline (B41778) derivative, could conceivably lead to the this compound core. The trifluoromethyl (CF3) group, often installed using radical precursors, is a testament to the utility of radical chemistry in fluorination. nih.gov

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions provide an efficient and atom-economical approach to complex molecules like this compound from simple precursors in a single operation. researchgate.net These sequences can involve a combination of reaction types, including nucleophilic additions, cyclizations, and couplings.

A palladium-catalyzed cascade reaction involving the intramolecular cyclization of an allenyl benzoxazinone (B8607429) with an intermolecular nucleophilic addition has been developed to synthesize quinoline-substituted compounds. acs.orgnih.gov A similar one-pot, multi-step process could be envisioned for the target molecule. For example, a three-component reaction involving a 2-haloacylarene, an iodoacetamide (B48618) derivative, and a nucleophile can be used to construct 3,4-difunctionalized 2-quinolones through a cascade of SN2, Knoevenagel condensation, and copper-catalyzed C-N bond formation steps. rsc.org Incorporating a 4-fluoro-substituted arene into this sequence would be a direct route to the desired product class.

Photoinduced radical tandem annulations also represent a powerful strategy. The reaction of amide-linked 1,7-diynes with polyhalomethanes, initiated by a photocatalytically generated radical, can lead to the flexible assembly of functionalized quinolin-2(1H)-ones. frontiersin.org By designing a substrate with a 4-fluorophenyl group on the amide nitrogen, this method could be adapted for the synthesis of 7-fluoroquinolin-2-ones. Gold-catalyzed cascade reactions of aryl-substituted terminal alkynes have also been shown to produce complex heterocyclic systems, including the 11H-indolo[3,2-c]quinoline scaffold, through the generation of α-imino gold carbene intermediates. nih.gov

Catalytic Effects on Reaction Mechanisms

Catalysts are pivotal in directing the synthesis of quinolinones, influencing reaction rates, selectivity, and the stability of key intermediates like the 4aH-quinolin-2-one.

Influence of Transition Metal Catalysts on Reaction Selectivity and Rate

Gold catalysts are effective in the [4+2] annulation of 2-aminoaryl carbonyls with alkynes, providing a direct route to polyfunctionalized quinolines. rsc.org The mechanism involves the gold-catalyzed activation of the alkyne, facilitating the nucleophilic attack by the aniline nitrogen, followed by intramolecular cyclization and aromatization. rsc.org

Rhodium(III)-catalyzed C-H activation is another powerful tool. The reaction of N-substituted benzamides with 2,2-difluorovinyl tosylate can yield fluorinated quinolin-1(2H)-ones, demonstrating the utility of transition metals in functionalizing C-H bonds en route to fluorinated heterocycles. nih.gov

The table below summarizes various transition metal-catalyzed approaches to quinoline and quinolinone synthesis.

| Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Pd(0) / Mo(CO)6 | Carbonylative Cyclization | Oxidative addition, CO insertion, nucleophilic attack, cyclization | mdpi.com |

| PPh3AuCl / AgOTf | [4+2] Annulation | Alkyne activation, nucleophilic attack, intramolecular cyclization | rsc.org |

| CuI / L-proline | Three-Component Cascade | SN2, Knoevenagel condensation, C-N coupling | rsc.org |

| Rh(III) | C-H Activation / Annulation | C-H activation, migratory insertion, reductive elimination | nih.gov |

| Co(OAc)2 | Dehydrogenative Cyclization | Oxidation of alcohol, imine formation, cyclization | mdpi.com |

Organocatalytic Activation and Intermediate Stabilization

Organocatalysis offers a metal-free alternative for quinolinone synthesis, often proceeding under mild conditions with high stereocontrol. beilstein-journals.org N-Heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of quinolin-4-ones by acting as a nucleophile to generate a homoenolate intermediate, which then undergoes cyclization. mdpi.com A similar activation strategy could potentially be applied to access 2-quinolones.

Simple organic bases like triethylamine (B128534) (Et3N) can catalyze the Michael addition of 3-fluorooxindoles to isatylidene malononitriles in aqueous media, showcasing a green and efficient organocatalytic protocol. nih.gov This demonstrates the ability of organocatalysts to handle fluorinated substrates and promote C-C bond formation.

More recently, an organoiodine-catalyzed electrophilic arene C(sp²)-H amination has been developed for the rapid synthesis of 2-quinolones. chemrxiv.org This metal-free approach avoids costly transition metal complexes and represents a significant advancement in environmentally friendly synthesis. chemrxiv.org In such reactions, the organocatalyst activates the substrate, for example, by forming an iminium ion, which lowers the LUMO and facilitates nucleophilic attack. In the synthesis of this compound, an organocatalyst could play a crucial role in activating the aniline derivative for cyclization or in stabilizing the non-aromatic 4aH-intermediate through hydrogen bonding or other non-covalent interactions, potentially allowing for its isolation or further functionalization.

The table below details examples of organocatalytic methods for the synthesis of quinoline-related structures.

| Catalyst | Reaction Type | Activation Mode / Key Intermediate | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Annulation | Homoenolate intermediate | mdpi.com |

| Triethylamine (Et3N) | Michael Addition | Enolate formation | nih.gov |

| Organoiodine Catalyst | Electrophilic C-H Amination | Electrophilic amination of arene | chemrxiv.org |

| Quinine Derivative | Aza-Michael-Henry Cascade | Dual activation via H-bonding | beilstein-journals.org |

Kinetic and Thermodynamic Control in 4aH-Quinolin-2-one-Forming Reactions

The formation of the 4aH-quinolin-2-one versus its more stable aromatic counterpart, the quinolin-2-one, is a classic example of the interplay between kinetic and thermodynamic control in a chemical reaction. wikipedia.org The 4aH-tautomer is generally considered the kinetic product, as it is formed rapidly through the initial cyclization event. However, it is thermodynamically less stable than the fully aromatic quinolin-2-one, which is the thermodynamic product. wikipedia.org

The reaction conditions, such as temperature, reaction time, and the presence of a catalyst or base, can significantly influence which product predominates. wikipedia.org

Low Temperature and Short Reaction Times: These conditions typically favor the formation of the kinetic product, the this compound. At lower temperatures, the molecules may not possess sufficient energy to overcome the activation barrier for the subsequent tautomerization to the more stable aromatic system.

High Temperature and Long Reaction Times: Conversely, higher temperatures and extended reaction times allow the system to reach thermodynamic equilibrium. Under these conditions, the initially formed this compound can undergo a proton shift to yield the more stable 7-fluoro-quinolin-2-one.

The choice of solvent can also play a role. Aprotic solvents may stabilize the kinetic 4aH-intermediate to some extent, while protic solvents, especially in the presence of an acid or base catalyst, can facilitate the tautomerization to the thermodynamic product.

Table 1: Hypothetical Influence of Reaction Conditions on Product Distribution

| Condition | Predominant Product | Rationale |

| -20°C, 1 hour | This compound (Kinetic Product) | Insufficient thermal energy to overcome the activation barrier for tautomerization. |

| 80°C, 24 hours | 7-fluoro-quinolin-2-one (Thermodynamic Product) | Sufficient energy and time to reach thermodynamic equilibrium, favoring the more stable aromatic system. |

| Aprotic Solvent (e.g., THF) | Increased proportion of kinetic product | Slower rate of proton transfer compared to protic solvents. |

| Protic Solvent (e.g., Ethanol) with Base | Increased proportion of thermodynamic product | Base catalysis facilitates the deprotonation/reprotonation steps required for tautomerization. |

Characterization of Key Intermediates and Transition States

The direct experimental characterization of transient species like the this compound and its associated transition states is challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational chemistry can provide valuable insights into their structure and energetics.

Key Intermediates:

The primary intermediate of interest is the This compound itself. Its structure is characterized by a non-aromatic diene system in the newly formed six-membered ring, with a tetrahedral carbon at the 4a position.

Another potential intermediate, depending on the specific synthetic route, could be a zwitterionic species formed during the intramolecular cyclization before the final proton transfer.

Transition States:

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction and characterizing the transition states. conicet.gov.ar For the formation of a 4aH-quinolin-2-one, at least two key transition states would be involved:

Cyclization Transition State: This transition state corresponds to the formation of the new carbon-carbon or carbon-nitrogen bond that closes the six-membered ring. The geometry of this transition state would reveal the degree of bond formation and the conformational requirements of the acyclic precursor.

Tautomerization Transition State: This transition state lies on the reaction coordinate between the this compound and the final 7-fluoro-quinolin-2-one. It would involve the breaking of a C-H bond at the 4a position and the formation of a new N-H or O-H bond, depending on the specific mechanism of proton transfer.

Computational studies on the related Gould-Jacobs cyclization to form quinolin-4-ones have identified a quinolin-4(4aH)-one intermediate and have calculated the free energy profiles for the reaction, including the transition states for cyclization and subsequent proton shifts. conicet.gov.ar These studies indicate that the rate-limiting step can be the proton shift leading to the final aromatic tautomer. conicet.gov.ar

Table 2: Predicted Spectroscopic Data for the Characterization of this compound

| Spectroscopic Technique | Predicted Observations for this compound |

| ¹H NMR | - Alkenic protons in the diene system (approx. 5.5-6.5 ppm). - A signal for the proton at the sp³-hybridized 4a-position (approx. 3.5-4.5 ppm). - Aromatic protons on the fluorophenyl ring, showing coupling to the fluorine atom. |

| ¹³C NMR | - A signal for the sp³-hybridized carbon at the 4a-position (approx. 40-50 ppm). - Signals for the sp² carbons of the diene system. - Signals for the aromatic carbons, with the carbon bearing the fluorine showing a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR | - A singlet or multiplet corresponding to the fluorine atom on the aromatic ring. |

| FT-IR | - A C=O stretching frequency for the amide carbonyl (approx. 1650-1680 cm⁻¹). - C=C stretching frequencies for the diene system. |

| Mass Spectrometry | - A molecular ion peak corresponding to the empirical formula C₉H₆FNO. |

Theoretical and Computational Chemistry of 7 Fluoro 4ah Quinolin 2 One

Electronic Structure and Bonding Analysis

A thorough understanding of the electronic makeup and bonding characteristics of 7-fluoro-4aH-quinolin-2-one is fundamental to predicting its stability, reactivity, and spectroscopic properties. Such an analysis would typically involve high-level computational methods.

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

To date, no specific Density Functional Theory (DFT) or ab initio calculations for this compound have been published. Future computational investigations would likely employ methods such as B3LYP or M06-2X with basis sets like 6-311++G(d,p) to accurately model the geometry and electronic properties of the molecule. These calculations would provide optimized molecular structures, vibrational frequencies, and energies, forming the basis for all further computational analysis.

Molecular Orbital Analysis and Reactivity Descriptors

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energies and spatial distributions of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity index, would offer quantitative insights into the molecule's kinetic stability and reaction pathways. Currently, no such data is available for this compound.

Tautomerism and Conformational Dynamics of the 4aH-Quinolin-2-one Moiety

The structural dynamics of the 4aH-quinolin-2-one core, including tautomerism and the presence of different conformers, are critical for a complete understanding of its chemical behavior.

Energetic Landscape of Tautomeric Forms (e.g., Oxo- vs. Hydroxy-forms)

The 4aH-quinolin-2-one scaffold can theoretically exist in different tautomeric forms, most notably the oxo (lactam) and hydroxy (lactim) forms. Computational studies would be required to determine the relative energies of these tautomers for the 7-fluoro derivative. By calculating the Gibbs free energy of each form in various solvents, it would be possible to predict their relative populations at equilibrium. This information is currently not documented for this compound.

Analysis of Conformational Isomers and Intramolecular Interactions

The non-aromatic nature of the hydrogenated ring in 4aH-quinolin-2-one allows for the existence of multiple conformational isomers. A comprehensive conformational search and subsequent geometry optimization would be necessary to identify the most stable conformers. Analysis of the intramolecular interactions, such as hydrogen bonds or steric repulsions, would explain the energetic ordering of these conformers. For this compound, this conformational landscape remains unmapped.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or its interaction with biological targets. Such studies would involve locating transition states and calculating activation energies to provide a detailed picture of the reaction kinetics and thermodynamics. As of now, no computational studies on the reaction mechanisms involving this compound have been reported in the scientific literature.

Prediction of Reaction Pathways, Activation Barriers, and Rate-Limiting Steps

Computational chemistry is instrumental in mapping the potential energy surface of a reaction, which allows for the prediction of viable reaction pathways, the energy required to initiate them (activation barriers), and the slowest step in the sequence (rate-limiting step). bldpharm.com

Research Findings: While no specific studies on this compound were found, a comprehensive computational analysis of the Gould-Jacobs cyclization to form quinolin-4-ones revealed that the reaction proceeds through a 4aH-one intermediate. conicet.gov.ar That study, using DFT calculations, identified the rate-limiting step as a proton shift that leads to the final, more stable tautomeric product. conicet.gov.ar This supports the role of the 4aH tautomer as a high-energy intermediate. The energy barriers for such processes are critical for understanding the compound's stability and kinetic behavior.

Below is a hypothetical data table illustrating the kind of results a DFT calculation might yield for the isomerization of this compound.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Character |

|---|---|---|---|

| Isomerization | 4aH-tautomer → 1H-tautomer | 15.2 | Rate-Limiting Step |

Simulation of Solvent Effects and Environmental Influences on Reactivity

The chemical environment, particularly the solvent, can significantly alter the stability and reactivity of a molecule. eurjchem.com Computational models are essential for understanding these interactions at a molecular level. rsc.org

Methodology: Two primary models are used to simulate solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. scirp.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's energy and properties. scirp.orgeurjchem.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. acs.org The solute (QM region) is treated with high-level quantum mechanics, while the surrounding solvent molecules (MM region) are treated with classical mechanics. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. acs.org

Research Findings: Studies on related quinoline (B57606) and quinolone derivatives consistently show that solvents influence tautomeric equilibrium and reactivity. scirp.orgeurjchem.com For instance, polar solvents can stabilize charged or highly polar transition states, thereby accelerating certain reaction steps. eurjchem.com DFT calculations on quinolin-4-one derivatives in the gas phase versus a solvent (DMF) showed that the energy gap between frontier orbitals decreases in the solvent, indicating higher reactivity. scirp.org Similarly, the photophysical properties of quinoline derivatives show marked shifts in absorption and fluorescence depending on the solvent's polarity, a phenomenon known as solvatochromism. eurjchem.com For this compound, it is expected that polar, protic solvents would significantly interact with the carbonyl group and the fluorine atom, potentially stabilizing the molecule and influencing the energy barriers of its reactions. acs.orgeurjchem.com

Impact of Fluorine Substitution on Electronic Properties and Chemical Reactivity

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key to these effects.

Methodology: The impact of fluorine substitution is primarily analyzed by calculating changes in the molecule's electronic structure using DFT. ijpras.com Key parameters investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), are crucial indicators of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps visualize the electron density distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps predict sites for chemical attack. ijcce.ac.ir

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index are calculated from HOMO and LUMO energies to quantify reactivity. rsc.orgnih.gov

The following interactive table, based on typical results from DFT studies on similar aromatic systems, illustrates the expected impact of fluorine substitution on the electronic properties of a quinolin-2-one scaffold. scirp.orgnih.govresearchgate.net

| Property | Quinolin-2-one (Model) | 7-Fluoro-quinolin-2-one (Predicted) | Impact of Fluorine |

|---|---|---|---|

| HOMO Energy (eV) | -6.20 | -6.45 | Lowered/Stabilized |

| LUMO Energy (eV) | -1.80 | -2.10 | Lowered/Stabilized |

| HOMO-LUMO Gap (eV) | 4.40 | 4.35 | Slightly Reduced |

| Dipole Moment (Debye) | 3.5 | 4.8 | Increased |

Molecular Dynamics Simulations for Understanding Structural Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the conformational flexibility and intermolecular interactions that are not apparent from static molecular models. nih.gov

Methodology: An MD simulation solves Newton's equations of motion for a system of particles (atoms). nih.gov Starting from an initial 3D structure, the simulation calculates the forces on each atom and how those forces will move the atoms over a small time step (on the order of femtoseconds). By repeating this process millions of times, a trajectory is generated that shows how the molecule behaves over nanoseconds or even microseconds. Key analyses of the trajectory include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Research Findings: While no MD simulations specific to this compound are available, MD studies on other quinoline derivatives have been used to understand their dynamic behavior and binding stability with biological targets, such as enzymes. mdpi.comnih.gov For example, MD simulations were performed on quinoline-3-carboxamide (B1254982) derivatives to confirm the stability of their binding to various protein kinases. nih.gov Another study used MD to investigate how different dihydroxyl-quinoline derivatives interact with the acetylcholinesterase enzyme, a target in Alzheimer's disease research. A simulation of this compound, particularly in an explicit solvent like water, would reveal its conformational preferences, the stability of its ring system, and the nature of its hydrogen bonding interactions with surrounding water molecules.

The table below summarizes the typical setup and outputs of an MD simulation for a small molecule like the one .

| Parameter/Analysis | Description | Typical Value/Output |

|---|---|---|

| Simulation Time | Total time the molecular motion is simulated. | 100 - 500 nanoseconds |

| Force Field | Set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Model used for the solvent. | Explicit (e.g., TIP3P water) |

| Key Output: RMSD | Root Mean Square Deviation; measures the average distance between atoms of the simulated structure and a reference structure. Indicates structural stability. | Plot of RMSD vs. Time |

| Key Output: Hydrogen Bonds | Analysis of hydrogen bonds formed between the solute and solvent or other molecules over time. | Number and lifetime of H-bonds |

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of 7 Fluoro 4ah Quinolin 2 One

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural assignment of organic molecules in solution and the solid state. For 7-fluoro-4aH-quinolin-2-one, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be essential for unambiguous characterization.

In ¹H NMR spectroscopy, the proton at the C4a position would be a key indicator, expected to appear as a complex multiplet in the aliphatic region, a stark contrast to the aromatic signals typical of its quinolin-2(1H)-one tautomer. The fluorine atom at the C7 position would induce through-bond J-coupling, splitting the signals of nearby protons (H6 and H8).

¹³C NMR spectroscopy would reveal a non-aromatic carbon at the C4a position. The chemical shifts of the carbons in the fluorinated ring would be significantly influenced by the electronegative fluorine atom, which also exhibits C-F coupling.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. mjcce.org.mkresearchgate.net

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, connecting adjacent protons throughout the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical for assigning quaternary carbons (like C=O, C7, C8a) by observing their correlations to nearby protons.

¹⁹F NMR would provide direct information on the chemical environment of the fluorine atom and its coupling to neighboring protons and carbons.

Solid-state NMR (ssNMR) would be particularly valuable for studying the compound in its crystalline form, providing insights into polymorphism and intermolecular interactions that are not observable in solution. researchgate.netnih.gov ssNMR can distinguish between different crystalline forms (polymorphs) which may exhibit distinct chemical shifts due to variations in their crystal packing environments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and C-F Coupling Constants (J, Hz) for 7-Fluoro-quinolin-2(1H)-one.

| Position | Predicted ¹³C Shift (ppm) | J(C,F) (Hz) | Predicted ¹H Shift (ppm) | Multiplicity / J(H,H) (Hz) |

| 2 | ~162.0 | ~3 | - | - |

| 3 | ~122.0 | ~3 | ~6.6 | d, J ≈ 9.5 |

| 4 | ~139.0 | ~2 | ~7.9 | d, J ≈ 9.5 |

| 4a | ~124.0 | ~9 | - | - |

| 5 | ~116.0 | ~22 | ~7.2 | dd, J ≈ 9.0, 2.5 |

| 6 | ~115.0 | ~23 | ~7.4 | ddd, J ≈ 9.0, 9.0, 2.5 |

| 7 | ~163.0 | ~245 (d) | - | - |

| 8 | ~109.0 | ~2 | ~7.7 | dd, J ≈ 9.0, 6.0 |

| 8a | ~140.0 | ~10 | - | - |

| 1 (NH) | - | - | ~11.8 | br s |

Note: Data is estimated based on known values for quinolin-2(1H)-one and related fluoro-substituted analogues. rsc.orgrsc.orgsrce.hr The 4aH-tautomer would show a significantly upfield-shifted C4a and a new aliphatic H4a signal.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The most prominent peak would be the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the 1650-1690 cm⁻¹ region. impactfactor.org The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹, its shape and position influenced by hydrogen bonding in the solid state. nitrkl.ac.in The C-F stretching vibration gives rise to a strong absorption in the 1000-1250 cm⁻¹ range. nitrkl.ac.inresearchgate.net Aromatic C-H stretching and C=C ring stretching vibrations would also be present, although they would differ significantly from those in the fully aromatic quinolin-2(1H)-one isomer.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, aromatic ring stretching modes are often more intense. nih.gov The C-F bond also gives a characteristic Raman signal. researchgate.net Raman spectroscopy is particularly useful for studying solid samples and can effectively distinguish between different polymorphs, as subtle changes in crystal lattice interactions can lead to noticeable shifts in the Raman bands. americanpharmaceuticalreview.com For fluoroquinolones, characteristic peaks for the pyridone nucleus and the fluorine substituent are readily identified. researchgate.net

Table 2: Key Vibrational Frequencies for Fluoroquinolinone Structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Lactam) | 1650 - 1690 | IR (Strong), Raman (Medium) |

| C=C Aromatic Ring Stretch | 1450 - 1620 | IR, Raman (Strong) |

| N-H Bend | 1600 - 1650 | IR |

| C-F Stretch | 1000 - 1250 | IR (Strong), Raman |

Note: Wavenumbers are approximate and based on general data for fluoroquinolones. nitrkl.ac.innih.govmdpi.com

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. mjcce.org.mknih.gov For this compound (C₉H₈FNO), HRMS would verify its exact mass, distinguishing it from other potential isobaric compounds.

Beyond exact mass, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deep structural insights. bu.edu.egchempap.org In electrospray ionization (ESI), the molecule would typically be observed as a protonated species, [M+H]⁺. Collision-induced dissociation (CID) of this parent ion would lead to characteristic fragment ions. For a quinolinone core, a common and diagnostic fragmentation pathway is the neutral loss of carbon monoxide (CO) from the lactam ring. chempap.org Subsequent fragmentations could involve the loss of HCN or radicals from the rest of the structure. Analyzing these fragmentation pathways allows for the confirmation of the core structure and the position of substituents.

Table 3: Predicted High-Resolution Mass Spectrometry Data.

| Species | Formula | Calculated Exact Mass (m/z) |

| [M] | C₉H₈FNO | 165.0585 |

| [M+H]⁺ | C₉H₉FNO⁺ | 166.0663 |

| [M+H-CO]⁺ | C₈H₉FN⁺ | 138.0717 |

Note: The fragmentation pattern helps to confirm the quinolin-2-one core structure. rsc.orgresearchgate.net

X-ray Crystallography for Solid-State Structure, Stereochemistry, and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov A successful single-crystal X-ray diffraction experiment on this compound would provide precise data on bond lengths, bond angles, and torsional angles, unequivocally confirming its constitution and conformation.

Table 4: Representative Crystal Data for a Fluoroquinolinone Compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 720 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |

Note: This data is hypothetical and represents typical values for related heterocyclic structures. nih.goviucr.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration and Enantiomeric Purity (if chiral derivatives are synthesized)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of a molecule.

The parent compound, this compound, is achiral as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, it would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would become an essential tool. nih.gov For example, the introduction of a chiral substituent or the creation of a stereocenter within the quinolinone framework would render the molecule chiral. The resulting enantiomers would produce mirror-image CD spectra. By comparing experimental CD spectra with those predicted by quantum-chemical calculations, the absolute configuration (R/S) of the chiral centers could be determined. researchgate.net Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of a sample, making it a valuable method for assessing enantiomeric purity. nih.gov Studies on other chiral quinoline (B57606) systems have demonstrated how CD spectroscopy can be effectively used to assign absolute configurations and monitor chiral induction. nih.govnih.gov

Advanced Research Applications and Methodological Development of 7 Fluoro 4ah Quinolin 2 One Excluding Biological/clinical Aspects

Utilization of 7-Fluoro-4aH-quinolin-2-one as a Building Block in Complex Molecule Synthesis

The this compound structure is a versatile intermediate in organic synthesis. The quinolinone core possesses multiple reactive sites, allowing for functionalization to build more elaborate molecular architectures. nih.gov Classical synthetic routes like the Gould-Jacobs and Conrad-Limpach reactions provide access to the basic quinolin-4-one backbone, which can be further modified. nih.gov

The presence of the fluorine atom at the C-7 position acts as a powerful electronic modulator and a potential site for nucleophilic aromatic substitution under specific conditions. The electron-withdrawing nature of fluorine influences the reactivity of the entire aromatic system. Furthermore, the lactam functionality within the quinolinone ring offers sites for N-alkylation or acylation, while the adjacent methylene (B1212753) and carbonyl groups can participate in a variety of condensation and addition reactions. For instance, derivatives of 4-hydroxy-quinolin-2-one are used as key precursors in one-pot cyclocondensation reactions to create complex fused heterocyclic systems like pyranoquinolines. nih.gov The 7-fluoro analogue serves as a critical starting material for constructing fluorinated quinoline (B57606) derivatives, which are pivotal in various fields of chemistry. mdpi.com

Development of Novel Catalytic Systems Based on 4aH-Quinolin-2-one Derivatives

The development of novel catalysts is a cornerstone of modern chemistry. Quinoline derivatives have demonstrated potential as ligands in coordination chemistry, forming stable complexes with transition metals that can catalyze a range of organic transformations. mdpi.com By strategically modifying the this compound scaffold, it is possible to design new ligands for catalysis.

For example, functional groups capable of chelating metal ions, such as hydroxyl, carboxyl, or amino groups, can be introduced at various positions on the quinolinone ring. These modified quinolinone derivatives can then coordinate with metals like copper, palladium, or ruthenium. Copper-quinoline complexes, for instance, have been shown to exhibit catechol oxidase activity, catalyzing the oxidation of catechols to o-quinones. mdpi.com The electronic properties conferred by the 7-fluoro substituent can fine-tune the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. This allows for the rational design of catalysts tailored for specific applications, such as selective oxidation or cross-coupling reactions.

Mechanistic Studies Employing this compound as a Chemical Probe

Understanding reaction mechanisms is fundamental to advancing chemical synthesis and materials science. Fluorescent molecules are invaluable tools in this regard, acting as probes to monitor reaction progress, detect intermediates, or sense specific analytes. Quinolin-2(1H)-one derivatives are known to exhibit interesting photophysical properties, and their scaffold has been incorporated into fluorescent probes. nih.gov

This compound can serve as the core fluorophore for designing chemical probes. The inherent fluorescence of the quinolinone system can be modulated by attaching specific reactive groups. For example, a chalcone (B49325) moiety has been appended to a 7-(diethylamino)quinolin-2(1H)-one core to create a probe that detects bisulfite via a Michael addition mechanism, which turns off the fluorescence. nih.gov The fluorine atom at the C-7 position can enhance the photostability and quantum yield of the fluorophore. By incorporating this fluorinated core into molecules designed to interact with specific species or environments, researchers can create sensitive probes for mechanistic investigations in non-biological systems.

Exploration in Materials Science: Advanced Optoelectronic or Fluorescent Applications

The unique electronic and photophysical properties of quinoline-based compounds make them attractive candidates for applications in materials science, particularly in the development of optoelectronic devices and advanced fluorescent materials. researchgate.netossila.com

The conjugated π-system of the quinolinone ring is an excellent chromophore. The optical properties of this system can be systematically tuned by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions. nih.gov This principle is central to the design of functional dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com

Starting with the this compound core, synthetic chemists can create a library of novel dyes. The fluorine atom itself acts as a weak electron-withdrawing group. An EDG, such as a diethylamino group, can be installed at the C-7 position (displacing the fluorine or synthesized from a different precursor) to create a strong intramolecular charge transfer (ICT) character. An EWG, like a cyano or aldehyde group, can be introduced at the C-3 position. This "push-pull" architecture typically leads to compounds with strong absorption in the visible spectrum and high fluorescence quantum yields, which are desirable properties for dyes in optoelectronic applications.

A thorough understanding of the photophysical properties of a material is crucial for its application in devices. For this compound derivatives, key properties include the absorption and emission maxima (λ_abs and λ_em), molar absorptivity (ε), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ). These properties are highly sensitive to the molecular environment, including solvent polarity. nih.gov

Studies on related quinolinone derivatives show that increasing solvent polarity can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which often results in a lower fluorescence quantum yield. nih.gov This solvatochromism is a key characteristic that can be exploited in sensor applications. For optoelectronic devices, high fluorescence quantum yields and good thermal and chemical stability are paramount. nih.gov The introduction of the C-F bond in the this compound scaffold is expected to enhance this stability.

Below is an interactive table summarizing the typical photophysical properties of a functionalized 7-(dialkylamino)-quinolin-2-one derivative in various solvents, illustrating the impact of the environment on its optical response.

| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Φ_f (Quantum Yield) | τ (Lifetime, ns) |

| Dichloromethane | 3.1 | 430 | 515 | 0.65 | 3.1 |

| Tetrahydrofuran | 4.0 | 435 | 525 | 0.58 | 2.9 |

| Acetonitrile | 5.8 | 440 | 535 | 0.40 | 2.5 |

| Ethanol | 4.3 | 445 | 550 | 0.15 | 1.8 |

| Water | 10.2 | 450 | 580 | 0.02 | 0.5 |

Note: Data is representative of a generic donor-substituted quinolin-2-one dye and is intended for illustrative purposes to show trends. nih.gov

This detailed characterization allows researchers to select or design molecules with the optimal photophysical profile for specific applications, whether as emitters in OLEDs, sensitizers in solar cells, or as advanced fluorescent materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.